molecular formula C12H12O4S2 B6071282 Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate

Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate

Cat. No.: B6071282
M. Wt: 284.4 g/mol
InChI Key: WHSOLVYLKFUIAT-UHFFFAOYSA-N
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Description

Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a sulfanylidene group attached to a benzoxathiol ring, which is further linked to a butyl carbonate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate typically involves the reaction of a benzoxathiol derivative with a butyl carbonate precursor. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbonate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzoxathiol ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various benzoxathiol derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate involves its interaction with specific molecular targets in biological systems. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

    2-sulfanylidene-1,3-benzoxathiol: A simpler analog without the butyl carbonate group.

    3-morpholinorhodanine: Contains a similar sulfanylidene group but with a different heterocyclic structure.

    2-sulfanylidene-1,3-thiazolidin-4-one: Another sulfur-containing heterocycle with different biological activities.

Uniqueness: Butyl 2-sulfanylidene-2H-1,3-benzoxathiol-5-YL carbonate is unique due to the presence of both the benzoxathiol and butyl carbonate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butyl (2-sulfanylidene-1,3-benzoxathiol-5-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S2/c1-2-3-6-14-11(13)15-8-4-5-9-10(7-8)18-12(17)16-9/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSOLVYLKFUIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC2=C(C=C1)OC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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